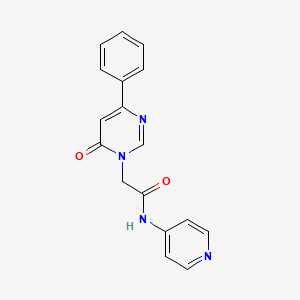
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide (OPPPA) is a pyrimidine-based drug that has been studied extensively for its potential therapeutic applications. OPPPA is a small molecule that has a variety of advantages over traditional drugs, including its low cost, low toxicity, and high efficacy. OPPPA has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Applications De Recherche Scientifique
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied extensively for its potential therapeutic applications. This compound has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects.
Mécanisme D'action
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is believed to act through several mechanisms. This compound is believed to act by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. This compound is also believed to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the production of the folate cofactor. This compound is also believed to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. This compound has also been found to inhibit the activity of the enzyme DHFR, which is involved in the production of the folate cofactor. This compound has also been found to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter GABA.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has several advantages for laboratory experiments. This compound is a small molecule, which makes it easy to synthesize and use in experiments. This compound is also relatively inexpensive, and has low toxicity. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various drugs.
However, there are also some limitations for using this compound in laboratory experiments. This compound is not a very stable molecule, and can easily degrade over time. Additionally, this compound is rapidly metabolized by the body, making it difficult to study its effects in vivo.
Orientations Futures
There are a variety of potential future directions for the study of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide. This compound could be studied further for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. This compound could also be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects. Finally, this compound could be studied further for its potential applications in drug delivery, as a potential prodrug, or as a potential drug-targeting agent.
Méthodes De Synthèse
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with a carbonyl compound. Other methods, such as the Knoevenagel condensation, the Michael addition, and the Stetter reaction, have also been used to synthesize this compound.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-6-8-18-9-7-14)11-21-12-19-15(10-17(21)23)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOTIGVVDFZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)

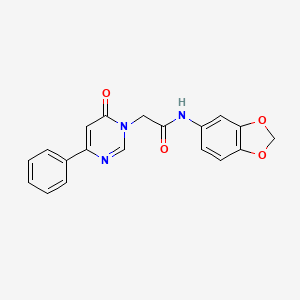
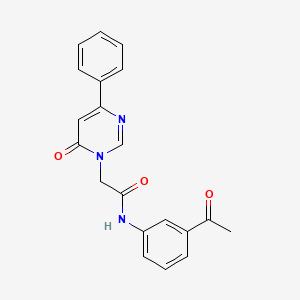
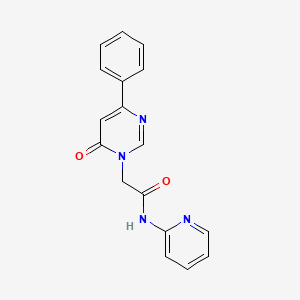
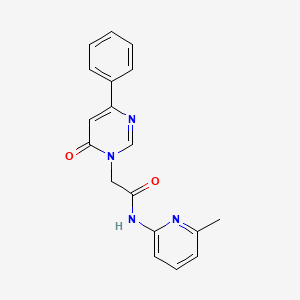
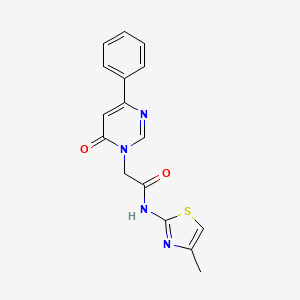
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)